Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3 |
InChI Key |
CMPNPCNKZIUTDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate
General Synthetic Strategy
The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate typically involves the construction of the benzoxazepine ring system followed by introduction or modification of the carboxylate ester group. Key steps include:
- Formation of the benzoxazepine ring through intramolecular cyclization reactions.
- Functional group transformations to install the methyl carboxylate moiety.
- Purification steps to isolate the target compound with high purity.
Specific Synthetic Routes
Intramolecular Cyclization via Claisen–Schmidt Type Reaction
One common approach involves the intramolecular Claisen–Schmidt type cyclization of appropriately substituted precursors containing an aldehyde and an amine or phenolic group. For example, starting from N-alkylated 4-aminobutyric acid derivatives reacted with substituted benzaldehydes, cyclization under basic conditions (e.g., potassium tert-butoxide) leads to the formation of the benzoxazepine core.
Esterification and Functional Group Interconversions
Following ring closure, the carboxylic acid group at the 9-position can be esterified using standard methods such as treatment with methanol in the presence of acid catalysts or via methylation reagents to yield the methyl ester.
Reaction Conditions and Purification
- Cyclization reactions are typically performed in polar aprotic solvents at elevated temperatures (e.g., 50–100 °C).
- Esterification is often carried out under reflux conditions with methanol and acid catalysts.
- Purification involves solvent extraction, crystallization, and chromatographic techniques to achieve high purity.
Example Synthetic Sequence (Adapted from Related Benzazepine Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Alkyl halide, base | N-alkylated 4-aminobutyric acid derivative |
| 2 | Condensation with benzaldehyde | Potassium tert-butoxide, solvent | Cyclization precursor |
| 3 | Intramolecular cyclization | Base, heat | Benzoxazepine ring formation |
| 4 | Esterification | Methanol, acid catalyst, reflux | Methyl ester formation |
| 5 | Purification | Crystallization, chromatography | Pure methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |
Analytical Data and Research Results
Purity and Yield
- Typical yields for the ring closure and esterification steps range from 60% to 85%, depending on reaction conditions and substrate purity.
- Purity after final purification generally exceeds 95%, confirmed by chromatographic and spectroscopic analysis.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ring structure and ester functionality.
- Mass spectrometry and elemental analysis support molecular weight and composition.
- X-ray crystallography, where available, validates the molecular conformation and stereochemistry.
Comparative Data from Related Benzazepine Derivatives
Research on related 1-benzazepine and benzothiepine derivatives indicates that modifications at the 1-position and the nature of substituents on the aromatic ring significantly affect biological activity and solubility, which informs the optimization of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate derivatives for pharmacological applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Cyclization temperature | 50–100 °C | Depends on base and solvent |
| Base used | Potassium tert-butoxide or similar strong base | Facilitates intramolecular cyclization |
| Esterification method | Methanol with acid catalyst (e.g., HCl, H2SO4) | Reflux conditions commonly applied |
| Purification techniques | Crystallization, solvent extraction, chromatography | Ensures >95% purity |
| Yield range | 60–85% | Varies with substrate and reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate Hydrochloride
This derivative (Enamine Ltd, 2018) introduces a bromine atom at position 7 and exists as a hydrochloride salt. Key comparisons include:
- The hydrochloride salt improves aqueous solubility, critical for biological assays .
- Synthetic Utility : The bromine atom serves as a leaving group, enabling further functionalization, whereas the parent compound lacks this versatility.
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate | Not explicitly provided | Methyl ester at position 9 | Prodrug candidate, CNS drug intermediate |
| 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride | C₁₁H₁₂BrNO₃·HCl | Bromine at position 7, hydrochloride salt | Synthetic intermediate for cross-coupling |
Heterocyclic Compounds with Varied Ring Systems
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-carboxylate
This biphenyl derivative (Molecules, 2015) lacks the benzoxazepine’s heteroatoms (O, N) but shares a tetrahydro ring and ester group. Key distinctions:
- Synthesis : Prepared via Pd-catalyzed cross-coupling, similar to benzoxazepine derivatives, but with a rigid biphenyl backbone that may confer higher thermal stability .
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Methyl 2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate | Not explicitly provided | Biphenyl core, no heteroatoms | Material science, non-polar drug scaffolds |
5-Methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine-5-oxide
This phosphorus-containing heterocycle (IUPAC name) features a phosphonate ester and a fused tetraoxaphosphacycloundecine system. Key contrasts:
- Reactivity : The phosphonate ester resists hydrolysis compared to carboxylic esters, making it suitable for prolonged environmental or biological activity.
- Applications: Likely used in agrochemicals or organophosphorus nerve agents due to phosphorus’s electrophilic character .
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 5-Methyl-2,3,7,8-tetrahydro-...phosphacycloundecine-5-oxide | C₁₁H₁₅O₅P | Phosphonate ester, phosphorus heteroatom | Agrochemicals, enzyme inhibitors |
Ester-Functionalized Derivatives in Medicinal Chemistry
The methyl ester in the target compound contrasts with other esters in terms of metabolic stability. For example:
- Carboxylic Esters : Rapidly hydrolyzed in vivo (e.g., prodrugs like oseltamivir).
- Phosphonate Esters: More stable, often used in antiviral or anticancer agents (e.g., tenofovir).
Biological Activity
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has the following characteristics:
- Molecular Formula: C11H13NO3
- Molecular Weight: 219.23 g/mol
- CAS Number: 2126178-86-5
This compound features a benzoxazepine ring structure, which is known for its diverse biological activities due to the presence of nitrogen within the cyclic framework. The methyl ester at the carboxylate position enhances its solubility and bioavailability.
1. Neuropharmacological Effects
Research indicates that benzoxazepine derivatives exhibit various neuropharmacological effects. Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has been studied for its interaction with neurotransmitter systems:
- GABAergic Activity: Compounds in this class often modulate GABA_A receptors, potentially leading to anxiolytic and sedative effects. Studies have shown that certain benzoxazepines can enhance GABAergic transmission .
- Dopaminergic Modulation: Some derivatives have shown promise in modulating dopamine receptors, which may be beneficial in treating disorders such as schizophrenia and Parkinson's disease .
2. Antioxidant Properties
Benzoxazepines are also recognized for their antioxidant capabilities. Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has demonstrated the ability to scavenge free radicals in vitro. This property is crucial for protecting cells from oxidative stress-related damage .
The biological activity of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate can be attributed to several mechanisms:
- Receptor Binding: The compound likely interacts with various neurotransmitter receptors (e.g., GABA_A and dopamine receptors), influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism or oxidative stress pathways.
In Vitro Studies
A study published in Pharmacology evaluated the effects of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate on cultured neuronal cells. The findings indicated a significant reduction in oxidative stress markers when treated with the compound compared to controls .
| Study | Method | Findings |
|---|---|---|
| Pharmacology Study | In vitro neuronal cultures | Reduced oxidative stress markers by 30% |
| Neuropharmacology Review | Literature synthesis | Enhanced GABA_A receptor activity observed |
In Vivo Studies
In vivo studies have demonstrated the potential of this compound in animal models of anxiety and depression. For instance:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, brominated intermediates (e.g., methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride) can serve as precursors for functionalization . Cyclization of aminophenol derivatives with carbonyl-containing reagents (e.g., esters or ketones) under acidic or basic conditions is a key step, as seen in the preparation of substituted benzoxazepines . Characterization often involves NMR (e.g., ¹³C NMR for verifying regioselectivity) and mass spectrometry .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry and substituent positions . Liquid chromatography-mass spectrometry (LC-MS) or HPLC-UV can assess purity, with solid-phase extraction (SPE) protocols (e.g., Oasis HLB cartridges) used to isolate the compound from reaction mixtures . Glassware deactivation with dimethyldichlorosilane minimizes analyte adsorption during sample preparation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzoxazepine core be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, bromine substituents (as in methyl 7-bromo derivatives) act as leaving groups, enabling nucleophilic substitution at specific positions . Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental optimization (e.g., temperature, solvent polarity) can enhance selectivity. Evidence from substituted pyrimido-benzoxazepines suggests that steric effects and electronic directing groups (e.g., electron-withdrawing esters) play key roles .
Q. What strategies resolve discrepancies in reported biological activities of benzoxazepine derivatives?
- Methodological Answer : Discrepancies often arise from variations in purity, assay conditions, or structural analogs. Researchers should:
- Compare activities using standardized assays (e.g., enzyme inhibition or receptor binding assays).
- Validate compound purity via orthogonal methods (e.g., LC-MS coupled with NMR) .
- Control experimental variables (e.g., pH, solvent composition) that may affect solubility or stability.
Q. How can computational methods guide the design of benzoxazepine derivatives with improved physicochemical properties?
- Methodological Answer :
- LogP and solubility prediction : Tools like MarvinSketch or ACD/Labs predict lipophilicity and solubility, aiding in substituent selection. For instance, hydrophilic groups (e.g., hydroxyl or glycine moieties) improve aqueous solubility, as seen in derivatives like 7-(1,3-benzothiazol-2-yl)-4-glycyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol .
- SAR studies : Comparing analogs (e.g., fluorinated vs. methylated derivatives) reveals trends in bioavailability and metabolic stability .
Q. What are the challenges in scaling up benzoxazepine synthesis, and how can they be mitigated?
- Methodological Answer : Scaling up cyclization reactions requires careful optimization:
- Reaction monitoring : Use in-line FTIR or PAT (Process Analytical Technology) to track intermediate formation.
- Purification : Employ flash chromatography or recrystallization to isolate high-purity product.
- Byproduct management : For example, hydrochloride salts (as in methyl 7-bromo derivatives) may require neutralization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
